molecular formula C15H20N2O B2502423 N-[1-(3-Methylphenyl)piperidin-3-yl]prop-2-enamide CAS No. 2305482-72-6

N-[1-(3-Methylphenyl)piperidin-3-yl]prop-2-enamide

Cat. No. B2502423
CAS RN: 2305482-72-6
M. Wt: 244.338
InChI Key: RLMYBHATDOWKRG-UHFFFAOYSA-N
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Description

“N-[1-(3-Methylphenyl)piperidin-3-yl]prop-2-enamide” is a synthetic analogue of fentanyl . It is also known as acrylfentanyl or acryloylfentanyl . It is part of a larger group of substances known as fentanyl analogues or fentalogs . These compounds have been developed by pharmaceutical companies for legitimate medical use, and some have been sold as designer drugs .


Molecular Structure Analysis

The molecular structure of “N-[1-(3-Methylphenyl)piperidin-3-yl]prop-2-enamide” is similar to other fentanyl analogues . The structural variations among fentanyl-related substances can impart profound pharmacological differences between these drugs, especially with respect to potency and efficacy .

Safety and Hazards

“N-[1-(3-Methylphenyl)piperidin-3-yl]prop-2-enamide” poses a serious risk of fatal intoxication . In the United States, the Drug Enforcement Administration placed the broadly defined class of “Fentanyl-Related Substances” on the list of Schedule I drugs in 2018, making it illegal to manufacture, distribute, or possess fentanyl analogs .

Future Directions

The rapid appearance of new psychoactive substances (NPS) that are not controlled under international and national drug laws presents a serious problem for public health . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

properties

IUPAC Name

N-[1-(3-methylphenyl)piperidin-3-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-3-15(18)16-13-7-5-9-17(11-13)14-8-4-6-12(2)10-14/h3-4,6,8,10,13H,1,5,7,9,11H2,2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMYBHATDOWKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCCC(C2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-Methylphenyl)piperidin-3-yl]prop-2-enamide

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